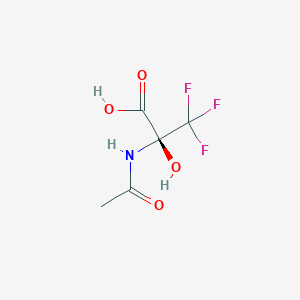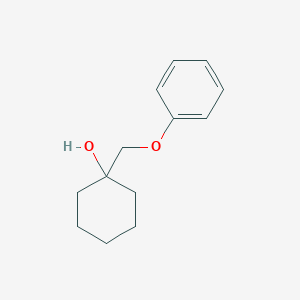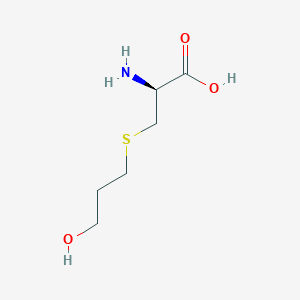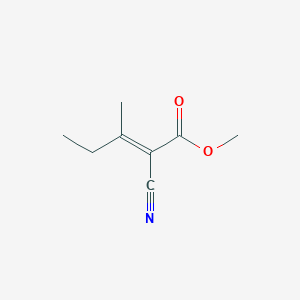amino]butanedioic acid](/img/structure/B13445726.png)
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl](15N)amino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid is a complex organic compound featuring deuterium and nitrogen isotopes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid typically involves multiple steps, including the incorporation of deuterium and nitrogen isotopes. The process begins with the preparation of the indole derivative, followed by the introduction of deuterium atoms through specific deuteration reactions. The final step involves the coupling of the indole derivative with butanedioic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would require advanced facilities capable of handling isotopic labeling and complex organic synthesis. The process would involve large-scale deuteration and coupling reactions, with stringent quality control measures to ensure the purity and isotopic composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: The compound can be reduced to form different indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole and indoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and effects of isotopes in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Utilized in the development of advanced materials and catalysts with specific isotopic compositions.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, while the nitrogen isotope can affect its binding affinity and interaction with enzymes and receptors. These isotopic effects can lead to unique biological and chemical properties, making the compound valuable for various applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid: Lacks the deuterium and nitrogen isotopes, resulting in different chemical and biological properties.
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl]amino]pentanedioic acid: Similar isotopic composition but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness
The unique isotopic composition of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid sets it apart from other compounds. The presence of deuterium and nitrogen isotopes can significantly alter its chemical and biological properties, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C14H14N2O5 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl](15N)amino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1/i1D,2D,3D,4D,7D,16+1 |
InChI Key |
VAFNMNRKDDAKRM-POUMDCGTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)[15NH][C@@H](CC(=O)O)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


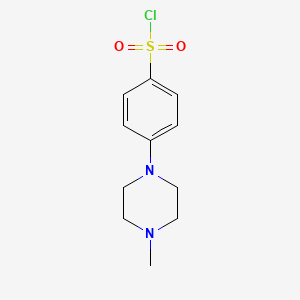
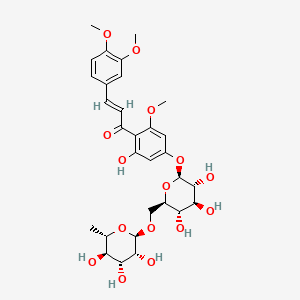

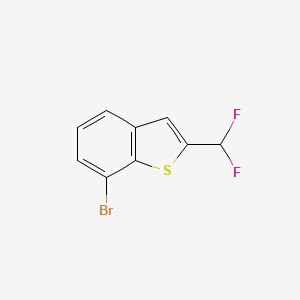
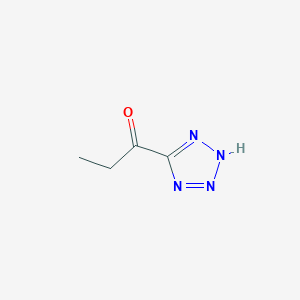
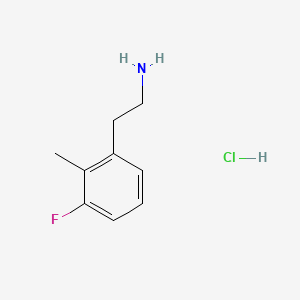
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
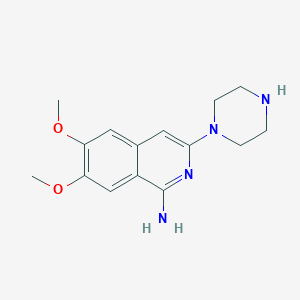
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
